1,1'-Cyclopentylidenebis-1H-pyrazole
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Overview
Description
1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) is an organic compound characterized by the presence of two pyrazole rings connected through a cyclopentane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine to form the intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrazole rings .
Scientific Research Applications
1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as high-energy-density materials
Mechanism of Action
The mechanism by which 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,1’-ethane-1,2-diyl-bis-cyclopentane: Similar in structure but with an ethane linkage instead of a cyclopentane moiety.
1,1’-bi(cyclopentane)-1,1’-diol: Contains hydroxyl groups instead of pyrazole rings.
Uniqueness: 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) is unique due to its dual pyrazole rings connected by a cyclopentane moiety, which imparts specific chemical and physical properties.
Properties
CAS No. |
28791-87-9 |
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Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-(1-pyrazol-1-ylcyclopentyl)pyrazole |
InChI |
InChI=1S/C11H14N4/c1-2-6-11(5-1,14-9-3-7-12-14)15-10-4-8-13-15/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
USFLKKPBLJPJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(N2C=CC=N2)N3C=CC=N3 |
Origin of Product |
United States |
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